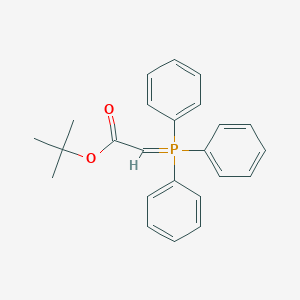

tert-Butyl 2-(triphenylphosphoranylidene)acetate

Description

Properties

IUPAC Name |

tert-butyl 2-(triphenyl-λ5-phosphanylidene)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25O2P/c1-24(2,3)26-23(25)19-27(20-13-7-4-8-14-20,21-15-9-5-10-16-21)22-17-11-6-12-18-22/h4-19H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWZUFQPXYVYAFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25O2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50865742 | |

| Record name | tert-Butyl (triphenylphosphoranylidene) acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50865742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

376.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35000-38-5 | |

| Record name | (tert-Butoxycarbonylmethylene)triphenylphosphorane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35000-38-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl (triphenylphosphoranylidene) acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035000385 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 35000-38-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82469 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | tert-Butyl (triphenylphosphoranylidene) acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50865742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl (triphenylphosphoranylidene) acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.215 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Acetic acid, 2-(triphenylphosphoranylidene)-, 1,1-dimethylethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.256 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide: tert-Butyl 2-(triphenylphosphoranylidene)acetate

CAS Number: 35000-38-5

This technical guide provides a comprehensive overview of tert-Butyl 2-(triphenylphosphoranylidene)acetate, a key reagent in modern organic synthesis. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its properties, applications, and experimental protocols.

Core Compound Information

This compound, also known as (tert-Butoxycarbonylmethylene)triphenylphosphorane, is a stabilized Wittig reagent widely employed in the synthesis of α,β-unsaturated esters. Its chemical structure features a triphenylphosphine ylide functional group attached to a tert-butyl acetate moiety.

Physical and Chemical Properties

| Property | Value | Reference(s) |

| CAS Number | 35000-38-5 | [1][2][3] |

| Molecular Formula | C₂₄H₂₅O₂P | [1][3] |

| Molecular Weight | 376.44 g/mol | [1] |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 152-155 °C | |

| Solubility | Soluble in dichloromethane, chloroform, and ethyl acetate. Sparingly soluble in water. | |

| Storage | Store in a cool, dry place (2-8 °C) under an inert atmosphere. |

Spectroscopic Data

| Technique | Data Highlights |

| ¹H NMR | Spectral data available. |

| ¹³C NMR | Spectral data available. |

| IR | Spectral data available. |

| Mass Spectrometry | Spectral data available. |

The Wittig Reaction: A Cornerstone of Alkene Synthesis

The primary application of this compound is in the Wittig reaction, a Nobel Prize-winning method for the stereoselective synthesis of alkenes from aldehydes and ketones. As a stabilized ylide, it preferentially forms (E)-alkenes.

Reaction Mechanism

The reaction proceeds through a concerted [2+2] cycloaddition between the ylide and the carbonyl compound, forming a transient oxaphosphetane intermediate. This intermediate then collapses to yield the alkene and triphenylphosphine oxide, the latter being the thermodynamic driving force for the reaction.

Caption: Mechanism of the Wittig reaction with a stabilized ylide.

Application in the Synthesis of Bioactive Molecules

This compound is a valuable tool in drug discovery and development, enabling the synthesis of complex molecules with diverse biological activities. Notably, it has been utilized in the synthesis of precursors to aldose reductase inhibitors, podophyllotoxin derivatives, and tautomycin.

Podophyllotoxin Derivatives: Targeting Cancer

Podophyllotoxin and its derivatives are potent anticancer agents that interfere with cell division.[1][2][3][4] Their mechanism of action involves the inhibition of tubulin polymerization and topoisomerase II, leading to cell cycle arrest and apoptosis.[1][2] The synthesis of certain podophyllotoxin analogues can involve a Wittig reaction to construct key structural motifs.

The anticancer effects of podophyllotoxin derivatives are mediated through the disruption of the cell cycle and induction of apoptosis. By inhibiting tubulin polymerization, they prevent the formation of the mitotic spindle, arresting cells in the G2/M phase.[1][3] Inhibition of topoisomerase II leads to DNA strand breaks, further contributing to cell death.

Caption: Simplified signaling pathway for podophyllotoxin derivatives.

Experimental Protocols

The following section provides a general experimental protocol for a Wittig reaction using this compound and a specific example for the synthesis of a key intermediate for a bioactive molecule.

General Wittig Reaction Protocol

This protocol describes a general procedure for the reaction of this compound with an aldehyde or ketone.

Materials:

-

This compound

-

Aldehyde or Ketone

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0-1.2 equivalents).

-

Add anhydrous solvent (DCM or THF) and stir until the ylide is completely dissolved.

-

Add a solution of the aldehyde or ketone (1.0 equivalent) in the anhydrous solvent dropwise to the ylide solution at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Experimental Workflow Diagram

Caption: General workflow for a Wittig reaction and product purification.

Safety and Handling

This compound should be handled by trained personnel in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This compound is a versatile and reliable reagent for the synthesis of (E)-α,β-unsaturated esters via the Wittig reaction. Its utility in the construction of complex molecular architectures makes it an invaluable tool for researchers in organic synthesis and drug discovery. The protocols and information provided in this guide are intended to facilitate its effective and safe use in the laboratory.

References

- 1. Insight Into the Molecular Mechanism of Podophyllotoxin Derivatives as Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Target Analysis and Mechanism of Podophyllotoxin in the Treatment of Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Physical Properties of tert-Butyl 2-(triphenylphosphoranylidene)acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical properties of tert-Butyl 2-(triphenylphosphoranylidene)acetate, a crucial reagent in organic synthesis, particularly in the Wittig reaction for the formation of carbon-carbon double bonds. This document is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and other areas of chemical synthesis.

Chemical Identity and Structure

This compound, also known as (tert-Butoxycarbonylmethylene)triphenylphosphorane, is a stabilized phosphorus ylide. Its structure features a triphenylphosphine moiety connected to a carbon atom which is double-bonded to a carbon bearing a tert-butyl ester group.

| Identifier | Value |

| IUPAC Name | tert-butyl 2-(triphenyl-λ⁵-phosphanylidene)acetate[1] |

| CAS Number | 35000-38-5[1] |

| Molecular Formula | C₂₄H₂₅O₂P[1][2] |

| Molecular Weight | 376.43 g/mol [2] |

| Canonical SMILES | CC(C)(C)OC(=O)C=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3[1] |

| InChI Key | ZWZUFQPXYVYAFO-UHFFFAOYSA-N[1] |

Physical and Chemical Properties

The physical properties of this compound are summarized in the table below. These properties are essential for its handling, storage, and application in chemical reactions.

| Property | Value | Source |

| Appearance | White crystalline powder | [2][3] |

| Melting Point | 152-155 °C (lit.) | [2][3] |

| Boiling Point (Predicted) | 503.5 ± 33.0 °C | [2] |

| Solubility | Sparingly soluble in water. Slightly soluble in Chloroform and Ethyl Acetate. | [2][3] |

| Storage Temperature | 2-8°C | [2][3] |

Experimental Protocols

The following sections detail the generalized experimental methodologies for determining the key physical properties of solid organic compounds like this compound.

Melting Point Determination

The melting point of an organic solid is a critical indicator of its purity. A sharp melting range typically signifies a pure compound, while a broad melting range suggests the presence of impurities.

Methodology:

-

Sample Preparation: A small amount of the crystalline this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, such as a Thiele tube or a digital melting point device, adjacent to a calibrated thermometer.

-

Heating: The apparatus is heated slowly and steadily, at a rate of 1-2 °C per minute, especially near the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire solid has turned into a clear liquid (the end of melting) are recorded. This range represents the melting point of the sample.[4]

Solubility Determination

Understanding the solubility of a compound is crucial for its use in reactions, for purification processes like recrystallization, and for formulation in drug development.

Methodology:

-

Sample Preparation: A small, accurately weighed amount of this compound (e.g., 10 mg) is placed into a test tube.

-

Solvent Addition: A specific volume of the chosen solvent (e.g., 1 mL of water, ethanol, chloroform, etc.) is added to the test tube.

-

Mixing: The mixture is agitated vigorously for a set period (e.g., 1-2 minutes) at a controlled temperature.

-

Observation: The mixture is visually inspected to determine if the solid has completely dissolved. If it has, the compound is considered soluble. If a significant portion of the solid remains, it is deemed insoluble or sparingly soluble. This process can be repeated with different solvents to establish a solubility profile.

Spectroscopic Data

Spectroscopic data is fundamental for the structural elucidation and confirmation of the identity of this compound.

| Spectroscopic Technique | Key Data |

| ¹H NMR | Data available, but specific shifts are not detailed in the provided search results. |

| ¹³C NMR | Data available, but specific shifts are not detailed in the provided search results. |

| Infrared (IR) Spectroscopy | Data available, but specific peak assignments are not detailed in the provided search results. |

| Mass Spectrometry (MS) | Data available, but specific fragmentation patterns are not detailed in the provided search results. |

Note: For detailed spectroscopic data, it is recommended to consult specialized databases such as the Spectral Database for Organic Compounds (SDBS) or commercial supplier websites that often provide this information.

Logical Workflow for Physical Property Determination

The following diagram illustrates a logical workflow for the determination of the physical properties of a solid organic compound like this compound.

Caption: Workflow for Physical Property Determination.

References

An In-depth Technical Guide to the Structure and Bonding of tert-Butyl 2-(triphenylphosphoranylidene)acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the structure and bonding of tert-butyl 2-(triphenylphosphoranylidene)acetate, a stabilized phosphorus ylide widely utilized in organic synthesis, particularly in the Wittig reaction. This document collates available spectroscopic and structural data, outlines experimental protocols for its synthesis and characterization, and delves into the nuanced bonding characteristics of this important reagent. The information is presented to aid researchers and professionals in drug development and other scientific fields in understanding and effectively utilizing this compound.

Introduction

This compound, also known as (tert-butoxycarbonylmethylene)triphenylphosphorane, is a key reagent in organic chemistry.[1][2] Its chemical formula is C24H25O2P, with a molecular weight of 376.43 g/mol .[2] As a stabilized phosphonium ylide, it plays a crucial role in the Wittig reaction to synthesize α,β-unsaturated esters, which are important intermediates in the preparation of a wide range of biologically active molecules.[2] The presence of the electron-withdrawing tert-butoxycarbonyl group adjacent to the carbanion delocalizes the negative charge, leading to a more stable and less reactive ylide compared to its non-stabilized counterparts. This stability allows for better handling and selectivity in chemical transformations. Understanding the detailed structure and bonding of this ylide is paramount for predicting its reactivity and optimizing its application in complex synthetic pathways.

Molecular Structure and Bonding

The bonding in this compound is best described as a resonance hybrid of two principal forms: the ylide and the ylene.

-

Ylide Form: This form features a formal negative charge on the α-carbon and a formal positive charge on the phosphorus atom, resulting in a zwitterionic species. This representation emphasizes the nucleophilic character of the carbon.

-

Ylene Form: This form depicts a double bond between the phosphorus and the carbon (P=C), satisfying the octet rule for both atoms. This covalent structure contributes to the stability of the molecule.

Computational and spectroscopic studies on similar stabilized ylides suggest that the actual structure is a hybrid of these two forms, with significant delocalization of the negative charge from the α-carbon to the adjacent carbonyl oxygen.[3] This delocalization results in a planar geometry around the ylidic carbon.[3]

The molecule can also exist as cis and trans isomers due to restricted rotation around the C-C bond of the acetate moiety, a phenomenon observed in the analogous methyl ester. The interconversion between these isomers can be influenced by factors such as solvent and the presence of acidic protons.

Below is a diagram illustrating the key resonance structures that contribute to the overall bonding picture of this compound.

Quantitative Data

While a dedicated single-crystal X-ray diffraction study for this compound could not be located in the searched literature, data from closely related stabilized phosphorus ylides provide insight into the expected structural parameters.[3] Spectroscopic data are available, although a complete, unified dataset is not present in a single source. The following tables summarize the available and expected quantitative data.

Table 1: Spectroscopic Data

| Technique | Parameter | Observed/Typical Value | Assignment |

| ¹H NMR | Chemical Shift (δ) | 7.4 - 7.8 ppm (m) | Phenyl protons |

| ~2.5 ppm (d) | Ylidic proton (P-CH) | ||

| 1.4 ppm (s) | tert-Butyl protons | ||

| ¹³C NMR | Chemical Shift (δ) | 128 - 134 ppm | Phenyl carbons |

| ~168 ppm | Carbonyl carbon (C=O) | ||

| ~80 ppm | Quaternary tert-Butyl carbon | ||

| ~30 ppm | Ylidic carbon (P-C) | ||

| ~28 ppm | tert-Butyl methyl carbons | ||

| ³¹P NMR | Chemical Shift (δ) | ~15 - 20 ppm | P(V) ylide |

| FTIR | Vibrational Frequency (cm⁻¹) | ~1600 - 1620 cm⁻¹ | Carbonyl stretch (C=O) |

| ~1435 cm⁻¹ | P-Phenyl stretch | ||

| ~1100 cm⁻¹ | C-O stretch |

Note: NMR data are typical values for stabilized ylides and may vary depending on the solvent and experimental conditions. The carbonyl stretching frequency is shifted to a lower wavenumber compared to typical esters due to resonance delocalization.

Table 2: Crystallographic Data (Based on a similar stabilized ylide) [3]

| Parameter | Typical Value |

| Bond Length (Å) | |

| P-C (ylidic) | ~1.72 Å |

| C-C (ylidic-carbonyl) | ~1.42 Å |

| C=O | ~1.25 Å |

| Bond Angle (°) ** | |

| P-C-C | ~120° |

| C-C=O | ~125° |

| Dihedral Angle (°) ** | |

| P-C-C=O | ~0° (indicating planarity) |

Note: These values are from the crystal structure of di-tert-butyl-2-(2-indolinon-1-yl)-3-(trimethoxyphosphorane ylidene) butanedioate and are provided for illustrative purposes.[3]

Experimental Protocols

Synthesis of this compound

This protocol is a general procedure adapted from the synthesis of similar stabilized phosphonium ylides.[4][5]

Materials:

-

Triphenylphosphine

-

tert-Butyl bromoacetate

-

Toluene

-

Sodium hydroxide solution (e.g., 2M)

-

Dichloromethane

-

Anhydrous sodium sulfate

-

Anhydrous dichloromethane

Procedure:

-

Phosphonium Salt Formation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve triphenylphosphine in toluene. To this stirring solution, add tert-butyl bromoacetate. Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitor by TLC). Allow the mixture to cool to room temperature, which should result in the precipitation of the phosphonium salt. Collect the solid by vacuum filtration and wash with cold toluene.

-

Ylide Formation: Dissolve the crude phosphonium salt in dichloromethane. Transfer the solution to a separatory funnel and wash with an aqueous solution of sodium hydroxide to deprotonate the phosphonium salt and form the ylide. Separate the organic layer.

-

Work-up and Purification: Wash the organic layer with brine, then dry over anhydrous sodium sulfate. Filter the solution and remove the solvent under reduced pressure to yield the crude ylide. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

The following diagram outlines the general workflow for the synthesis of a stabilized phosphonium ylide.

Characterization Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ³¹P NMR spectra are typically recorded on a 300 MHz or higher spectrometer using a deuterated solvent such as chloroform-d (CDCl₃). Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., TMS for ¹H and ¹³C) or an external standard (e.g., 85% H₃PO₄ for ³¹P).

-

Fourier-Transform Infrared (FTIR) Spectroscopy: The IR spectrum can be obtained using a KBr pellet or as a thin film on a salt plate. The data is reported in wavenumbers (cm⁻¹).

-

X-ray Crystallography: Single crystals suitable for X-ray diffraction can be grown by slow evaporation of a saturated solution of the purified ylide in an appropriate solvent system. The crystallographic data provides precise bond lengths, bond angles, and information about the solid-state conformation.

Conclusion

This compound is a valuable and versatile reagent in organic synthesis. Its stability, a consequence of resonance delocalization involving the ylide, ylene, and enolate forms, allows for controlled reactivity. The structural features, including the planarity of the ylidic carbon and the potential for isomerism, are key to understanding its behavior in chemical reactions. While a complete set of experimental structural and spectroscopic data for this specific compound is not consolidated in the literature, analysis of available data and comparison with closely related analogues provide a robust model of its chemical nature. This guide serves as a foundational resource for researchers employing this ylide in their synthetic endeavors.

References

- 1. files01.core.ac.uk [files01.core.ac.uk]

- 2. application.wiley-vch.de [application.wiley-vch.de]

- 3. Synthesis, characterization and X-ray crystallography study of stable ylide of di-tert-butyl-2-(2-indolinon-1-yl)-3-(trimethoxyphosphorane ylidene) butanedioate [chemistry.semnan.ac.ir]

- 4. benchchem.com [benchchem.com]

- 5. PHOSPHINE-CATALYZED [3 + 2] ANNULATION: SYNTHESIS OF ETHYL 5-(tert-BUTYL)-2-PHENYL-1-TOSYL-3-PYRROLINE-3-CARBOXYLATE - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Mechanism of tert-Butyl 2-(triphenylphosphoranylidene)acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and reaction mechanism of tert-butyl 2-(triphenylphosphoranylidene)acetate, a crucial stabilized ylide in organic synthesis. This document details the necessary experimental protocols, presents quantitative data for key reactions, and illustrates the underlying chemical principles and workflows.

Introduction

This compound, also known as (tert-butoxycarbonylmethylene)triphenylphosphorane, is a widely utilized Wittig reagent in organic chemistry. Its utility lies in its ability to convert aldehydes and ketones into α,β-unsaturated esters, which are valuable intermediates in the synthesis of complex molecules, including pharmaceuticals. As a stabilized ylide, it offers distinct advantages, including enhanced stability, ease of handling, and high (E)-stereoselectivity in the resulting alkenes.[1]

The synthesis of this ylide is typically a two-step process, beginning with the formation of a phosphonium salt from triphenylphosphine and tert-butyl bromoacetate, followed by deprotonation with a suitable base to generate the ylide. This guide will delve into the specifics of these synthetic steps and the mechanism of the subsequent Wittig reaction.

Synthesis of this compound

The synthesis of this compound involves two key stages: the preparation of the phosphonium salt precursor, (tert-butoxycarbonylmethyl)triphenylphosphonium bromide, and its subsequent conversion to the ylide.

Synthesis of (tert-Butoxycarbonylmethyl)triphenylphosphonium Bromide

The formation of the phosphonium salt is achieved through the reaction of triphenylphosphine with tert-butyl bromoacetate.

Experimental Protocol:

A procedure analogous to the synthesis of similar phosphonium salts, such as the ethyl ester analogue, can be employed.[2]

-

In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve triphenylphosphine (1.0 equivalent) in a suitable solvent such as toluene or acetonitrile.

-

To this solution, add tert-butyl bromoacetate (1.0 equivalent).

-

The reaction mixture is typically stirred at room temperature or gently heated to facilitate the reaction. The progress of the reaction can be monitored by the precipitation of the white phosphonium salt.

-

After completion, the solid phosphonium salt is collected by filtration, washed with a non-polar solvent like diethyl ether or hexanes to remove any unreacted starting materials, and dried under vacuum.

Synthesis of this compound (Ylide Formation)

The phosphonium salt is deprotonated using a base to yield the ylide. Due to the stabilizing effect of the ester group, a moderately strong base is sufficient for this transformation.

Experimental Protocol:

A general procedure for the formation of a stabilized ylide is as follows:[2]

-

Suspend the (tert-butoxycarbonylmethyl)triphenylphosphonium bromide (1.0 equivalent) in a suitable solvent, such as dichloromethane or tetrahydrofuran (THF), in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add a solution of a suitable base, such as aqueous sodium hydroxide or potassium hydroxide, dropwise to the suspension with vigorous stirring.

-

The completion of the ylide formation is often indicated by a color change and the dissolution of the phosphonium salt.

-

The resulting solution of the ylide can be used directly in the subsequent Wittig reaction, or the ylide can be isolated by extraction and solvent evaporation if required.

The Wittig Reaction: Mechanism and Application

The Wittig reaction is a powerful tool for the formation of carbon-carbon double bonds. The reaction of this compound with an aldehyde or ketone proceeds through a well-established mechanism.

Reaction Mechanism

The currently accepted mechanism for the Wittig reaction, particularly for stabilized ylides, involves a direct [2+2] cycloaddition between the ylide and the carbonyl compound to form an oxaphosphetane intermediate.[1][3] This intermediate then undergoes a retro-[2+2] cycloreversion to yield the alkene and triphenylphosphine oxide. The high thermodynamic stability of the phosphorus-oxygen double bond in triphenylphosphine oxide is a major driving force for the reaction.[4]

For stabilized ylides, the formation of the oxaphosphetane is the rate-determining step, and the reaction is under thermodynamic control. This leads to a high preference for the formation of the more stable (E)-alkene.[1][3]

Caption: Mechanism of the Wittig reaction with a stabilized ylide.

Application in Synthesis: Reaction with Aldehydes and Ketones

This compound reacts with a wide range of aldehydes and ketones to afford the corresponding α,β-unsaturated esters.

Experimental Protocol: Wittig Reaction with Oxetan-3-one [5]

-

To a dry, round-bottom flask under an inert atmosphere of nitrogen, add (tert-butoxycarbonylmethylene)triphenylphosphorane (1.2 equivalents).

-

Add anhydrous dichloromethane via syringe and stir the mixture at room temperature until the ylide is fully dissolved.

-

Add a solution of oxetan-3-one (1.0 equivalent) in anhydrous dichloromethane dropwise to the stirring ylide solution at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is typically concentrated under reduced pressure.

-

The crude residue is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to separate the product from the triphenylphosphine oxide byproduct.

-

The fractions containing the pure product are combined and the solvent is removed under reduced pressure to yield tert-butyl 2-(oxetan-3-ylidene)acetate.

Data Presentation

The following table summarizes quantitative data from representative Wittig reactions involving this compound.

| Carbonyl Compound | Ylide Equivalents | Solvent | Reaction Time | Temperature | Yield (%) | Product |

| Oxetan-3-one | 1.2 | Dichloromethane | Not specified | Room Temp. | High (not specified) | tert-Butyl 2-(oxetan-3-ylidene)acetate[5] |

| Benzaldehyde | 1.1 | Toluene | 72 h | 150 °C | - | tert-Butyl cinnamate |

| 9-Anthraldehyde | 1.0 | Dichloromethane | 30 min | Room Temp. | - | tert-Butyl 3-(anthracen-9-yl)acrylate |

Note: Specific yield data for the reactions with benzaldehyde and 9-anthraldehyde were not provided in the searched literature but are included to show the scope of the reaction.

Experimental Workflow

The overall workflow for the synthesis of an α,β-unsaturated ester using this compound is depicted below.

Caption: Experimental workflow for the synthesis of α,β-unsaturated esters.

Conclusion

This compound is a valuable and versatile reagent for the synthesis of (E)-α,β-unsaturated esters. Its stability and high stereoselectivity make it a preferred choice in many synthetic applications. This guide has provided detailed protocols for its synthesis and use, along with a clear explanation of the reaction mechanism. The provided data and workflows are intended to assist researchers and professionals in the successful application of this important synthetic tool.

References

Navigating the Stability of tert-Butyl 2-(triphenylphosphoranylidene)acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl 2-(triphenylphosphoranylidene)acetate is a widely utilized stabilized Wittig reagent in organic synthesis, valued for its role in the stereoselective formation of E-alkenes. Its utility in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs), necessitates a thorough understanding of its stability profile and optimal storage conditions to ensure reaction consistency, purity of products, and safety. This technical guide provides an in-depth overview of the stability and recommended storage and handling protocols for this compound, supported by qualitative data from safety data sheets (SDS) and general principles of organophosphorus chemistry.

Core Stability and Storage Parameters

The stability of this compound is influenced by several environmental factors. While generally stable under normal conditions, its reactivity makes it susceptible to degradation in the presence of air, moisture, and elevated temperatures.[1]

Summary of Stability and Storage Conditions

| Parameter | Condition | Recommendation/Observation | Source(s) |

| Chemical Stability | General | Stable under recommended storage conditions. | [1] |

| Air Sensitivity | The compound is air-sensitive. | [1] | |

| Moisture Sensitivity | The compound is hygroscopic and reacts with water. | [1] | |

| Heat Sensitivity | Avoid high temperatures. | ||

| Light Sensitivity | While not explicitly stated, protection from light is good practice for long-term storage of complex organic molecules. | General Knowledge | |

| Storage | Temperature | Refrigerate; recommended temperatures are 2-8°C or 0-10°C. | [2][3] |

| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). | [1] | |

| Container | Keep in a tightly sealed, dry container. | [1] | |

| Incompatibilities | Materials to Avoid | Strong oxidizing agents. | [1] |

Degradation Pathways

The primary degradation pathways for this compound are hydrolysis and thermal decomposition. Understanding these pathways is crucial for minimizing degradation during storage and use.

Hydrolysis

In the presence of moisture, the ylide can undergo hydrolysis. This reaction is believed to proceed through the initial protonation of the carbanion by water, followed by nucleophilic attack of hydroxide on the phosphorus atom, leading to the formation of triphenylphosphine oxide and tert-butyl acetate.

Caption: Proposed Hydrolysis Pathway of the Wittig Reagent.

Thermal Decomposition

Experimental Protocols for Stability Assessment

To ensure the quality and reliability of this compound, particularly in cGMP environments, a systematic stability testing protocol is recommended. The following protocols are based on general principles for handling air-sensitive compounds and guidelines from the International Council for Harmonisation (ICH).[4][5][6][7][8]

General Handling of an Air-Sensitive Compound

Due to its air and moisture sensitivity, all manipulations of this compound should be performed under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques).[9][10][11][12][13]

Caption: Workflow for Handling and Analysis of the Wittig Reagent.

Protocol for a Forced Degradation Study

Forced degradation studies are essential to identify potential degradation products and to establish the intrinsic stability of the molecule.

1. Objective: To evaluate the stability of this compound under various stress conditions.

2. Materials:

- This compound

- HPLC grade solvents (e.g., acetonitrile, water)

- Acids (e.g., 0.1 M HCl)

- Bases (e.g., 0.1 M NaOH)

- Oxidizing agent (e.g., 3% H₂O₂)

- Controlled temperature and humidity chambers

- Photostability chamber

3. Procedure:

-

Sample Preparation: Prepare stock solutions of the Wittig reagent in a suitable dry, aprotic solvent (e.g., anhydrous THF or dichloromethane) under an inert atmosphere.

-

Acid and Base Hydrolysis:

-

To separate aliquots of the stock solution, add the acidic or basic solution.

-

Maintain the samples at room temperature and an elevated temperature (e.g., 40°C).

-

Withdraw samples at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).

-

Neutralize the samples before analysis.

-

-

Oxidative Degradation:

-

Add the oxidizing agent to an aliquot of the stock solution.

-

Maintain the sample at room temperature.

-

Withdraw samples at specified intervals.

-

-

Thermal Degradation (Solid State):

-

Place a known amount of the solid reagent in vials.

-

Expose the vials to elevated temperatures (e.g., 40°C, 60°C) in a controlled oven.

-

Analyze samples at various time points.

-

-

Photostability:

-

Expose the solid reagent and a solution to light conditions as specified in ICH Q1B guidelines.

-

Analyze the samples after the exposure period, comparing them to dark controls.

-

4. Analysis:

- Use a stability-indicating HPLC method to determine the purity of the reagent and to quantify any degradation products.

- Characterize significant degradation products using LC-MS and NMR.

Conclusion

This compound is a robust reagent when stored and handled correctly. Its sensitivity to moisture, air, and heat are the primary factors influencing its stability. By adhering to the storage recommendations of refrigeration under an inert atmosphere and employing proper techniques for handling air-sensitive compounds, researchers can ensure the integrity and reactivity of this valuable synthetic tool. The implementation of systematic stability testing provides an additional layer of quality control, which is particularly critical in the context of pharmaceutical development and manufacturing.

References

- 1. fishersci.com [fishersci.com]

- 2. tert-Butyl(triphenylphosphoranylidene)acetate | 35000-38-5 [chemicalbook.com]

- 3. This compound [oakwoodchemical.com]

- 4. mastercontrol.com [mastercontrol.com]

- 5. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 6. database.ich.org [database.ich.org]

- 7. Ich Guidelines for Stability Studies PPT - Oreate AI Blog [oreateai.com]

- 8. Drug Stability: ICH versus Accelerated Predictive Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 10. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]

- 11. ossila.com [ossila.com]

- 12. benchchem.com [benchchem.com]

- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]

Unveiling the Spectroscopic Signature of tert-Butyl 2-(triphenylphosphoranylidene)acetate: An In-depth Technical Guide

For researchers, scientists, and drug development professionals, a comprehensive understanding of the spectral characteristics of key reagents is paramount. This technical guide provides a detailed analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for tert-butyl 2-(triphenylphosphoranylidene)acetate, a widely utilized stabilized Wittig reagent.

This document summarizes the key spectral data in structured tables for easy reference and comparison. Furthermore, it outlines the detailed experimental protocols for acquiring such data, ensuring reproducibility and accuracy in your own laboratory settings.

Spectroscopic Data Summary

The following tables provide a consolidated view of the NMR, IR, and mass spectral data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectral Data (CDCl₃, 400 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.75 - 7.45 | m | 15H | P(C₆H ₅)₃ |

| 2.85 | d, JPH = 13.5 Hz | 1H | P=CH |

| 1.35 | s | 9H | C(CH ₃)₃ |

Table 2: ¹³C NMR Spectral Data (CDCl₃, 100.6 MHz)

| Chemical Shift (δ) ppm | Assignment |

| 167.3 (d, JPC = 11.5 Hz) | C=O |

| 133.4 (d, JPC = 9.9 Hz) | ortho-C of P(C₆H₅)₃ |

| 131.7 (d, JPC = 2.5 Hz) | para-C of P(C₆H₅)₃ |

| 128.6 (d, JPC = 12.0 Hz) | meta-C of P(C₆H₅)₃ |

| 127.5 (d, JPC = 91.3 Hz) | ipso-C of P(C₆H₅)₃ |

| 78.2 | C (CH₃)₃ |

| 30.8 (d, JPC = 125.5 Hz) | P=C H |

| 29.9 | C(C H₃)₃ |

Table 3: ³¹P NMR Spectral Data (CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| 17.4 | P (C₆H₅)₃ |

Infrared (IR) Spectroscopy

Table 4: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3055, 3025 | Medium | Aromatic C-H Stretch |

| 2975 | Medium | Aliphatic C-H Stretch |

| 1615 | Strong | C=O Stretch (Ester) |

| 1485, 1435 | Strong | Aromatic C=C Stretch |

| 1365 | Strong | C-H Bend (tert-Butyl) |

| 1100 | Strong | C-O Stretch (Ester) |

| 750, 695 | Strong | Aromatic C-H Bend (out-of-plane) |

Mass Spectrometry (MS)

Table 5: Mass Spectrometry Data

| m/z | Ion |

| 376.16 | [M]⁺ |

| 320.13 | [M - C₄H₈]⁺ |

| 262.10 | [P(C₆H₅)₃]⁺ |

Experimental Protocols

The following sections detail the methodologies for obtaining the spectral data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of this compound in deuterated chloroform (CDCl₃) is prepared in a standard 5 mm NMR tube.

-

¹H NMR: The spectrum is recorded on a 400 MHz spectrometer. The chemical shifts are referenced to the residual solvent peak of CDCl₃ at 7.26 ppm.

-

¹³C NMR: The spectrum is recorded on a 100.6 MHz spectrometer with proton decoupling. The chemical shifts are referenced to the central peak of the CDCl₃ triplet at 77.16 ppm.

-

³¹P NMR: The spectrum is recorded with proton decoupling, and the chemical shifts are referenced to an external standard of 85% H₃PO₄.

Infrared (IR) Spectroscopy

The IR spectrum is typically obtained using an Attenuated Total Reflectance (ATR) accessory on a Fourier Transform Infrared (FT-IR) spectrometer. A small amount of the solid sample is placed directly on the ATR crystal, and pressure is applied to ensure good contact. The spectrum is recorded over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectral data is acquired using an electron ionization (EI) source on a time-of-flight (TOF) mass spectrometer. The sample is introduced via a direct insertion probe, and the spectrum is recorded at an ionization energy of 70 eV.

Logical Workflow for Spectral Analysis

The following diagram illustrates the logical workflow for the comprehensive spectral analysis of a chemical compound like this compound.

Caption: Workflow for the synthesis, purification, and spectral characterization of a chemical compound.

tert-Butyl 2-(triphenylphosphoranylidene)acetate safety and handling precautions

An In-Depth Technical Guide to the Safety and Handling of tert-Butyl 2-(triphenylphosphoranylidene)acetate

This guide provides comprehensive safety and handling information for this compound (CAS No. 35000-38-5), intended for researchers, scientists, and professionals in drug development. The following sections detail hazard identification, protective measures, emergency procedures, and proper storage and disposal of this reagent.

Hazard Identification and Classification

This compound is classified as a hazardous chemical.[1] The primary routes of exposure are inhalation, ingestion, and skin or eye contact.

GHS Hazard Statements: According to global harmonized standards, this compound is associated with the following hazards:

-

H319: Causes serious eye irritation .[1]

-

H373: May cause damage to organs through prolonged or repeated exposure .[1][2][3]

-

H411: Toxic to aquatic life with long lasting effects .[1][2][3]

The signal word for this chemical is "Danger" .[1][4]

Physical and Chemical Properties

Understanding the physical properties of a chemical is crucial for its safe handling and storage.

| Property | Value | Citations |

| Molecular Formula | C24H25O2P | [2][4][5] |

| Molecular Weight | 376.44 g/mol | [2][3][4] |

| Appearance | White to light yellow crystalline powder | [2][5][6] |

| Melting Point | 152-155 °C | [4][5] |

| Solubility | Insoluble in water | [2] |

| Stability | Stable under normal conditions, but is air and heat sensitive.[2][7] |

Safe Handling and Personal Protection

Adherence to strict safety protocols is mandatory when working with this compound to minimize exposure risk.

Engineering Controls

-

Work should be performed in a well-ventilated area, preferably within a chemical fume hood.[6][7]

-

Install safety showers and eye wash stations in the immediate work area.[6][8][9]

-

Use a closed system or local exhaust ventilation to prevent direct exposure.[6][9]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential.

| PPE Type | Specification | Citations |

| Eye/Face Protection | Wear appropriate chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. | [6][7][8] |

| Hand Protection | Wear solvent-resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use and disposed of properly after. | [6][7][10][11] |

| Skin/Body Protection | Wear protective clothing to prevent skin exposure. A lab coat is required. | [6][7] |

| Respiratory Protection | If dusts are generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator. A dust respirator is recommended. | [6][8][10] |

General Hygiene Practices

-

Avoid contact with skin, eyes, and clothing.[8]

-

Do not breathe dust.[7]

-

Wash hands thoroughly after handling.

-

Contaminated work clothing should not be allowed out of the workplace and must be washed before reuse.[2][3]

Emergency Procedures

Immediate and appropriate action is critical in the event of an exposure or spill.

First-Aid Measures

| Exposure Route | First-Aid Protocol | Citations |

| Ingestion | IF SWALLOWED: Immediately call a POISON CENTER or doctor.[2][3] Rinse mouth with water.[2][3][11] Do NOT induce vomiting.[8][11] | |

| Inhalation | IF INHALED: Remove the person to fresh air and keep them at rest in a comfortable position for breathing.[6][7][8] If you feel unwell, call a POISON CENTER or doctor.[7][8] | |

| Skin Contact | IF ON SKIN: Take off immediately all contaminated clothing.[6][11] Wash with plenty of soap and water.[7][12][13] If skin irritation or a rash occurs, get medical advice/attention.[2][3][6] | |

| Eye Contact | IF IN EYES: Rinse cautiously with water for several minutes.[6][7][8] Remove contact lenses if present and easy to do so.[6][7][8] Continue rinsing for at least 15 minutes.[7] If eye irritation persists, get medical advice/attention.[6][7][8] |

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or foam.[6][8]

-

Specific Hazards: During a fire, poisonous fumes may be generated, including carbon monoxide, carbon dioxide, and oxides of phosphorus.[6][8][10]

-

Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[7][8][10]

Accidental Release Measures

-

Personal Precautions: Evacuate non-essential personnel.[10][14] Use personal protective equipment as required.[6] Avoid breathing dust and ensure adequate ventilation.[8][10]

-

Environmental Precautions: Prevent the material from entering drains or waterways.[9][10][15] Collect spillage, as it is toxic to aquatic life.[2]

-

Cleanup Methods: Sweep up the spilled solid material, avoiding dust formation, and place it into a suitable, sealed container for disposal.[8] Clean the affected area thoroughly.[10]

Storage and Disposal

Proper storage and disposal are critical for safety and environmental protection.

Storage Conditions

-

The recommended storage temperature is refrigerated (0-10°C).[2][3]

-

Store under an inert gas, such as nitrogen, as the material is air sensitive.[2][6][8]

-

Incompatible Materials: Keep away from strong oxidizing agents.[7]

Disposal Considerations

-

Dispose of contents and containers to an approved waste disposal plant.[7][8]

-

Disposal must be in accordance with all applicable federal, state, and local regulations.[6][10]

-

Do not mix with other waste. Handle uncleaned containers as you would the product itself.[10]

Visual Workflow for Safe Handling

The following diagram outlines the logical workflow for the safe management of this compound from receipt to disposal.

Caption: Logical workflow for the safe handling of chemical reagents.

References

- 1. tert-Butyl (triphenylphosphoranylidene) acetate | C24H25O2P | CID 256127 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. tert-Butyl (Triphenylphosphoranylidene)acetate | 35000-38-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 3. tert-Butyl (Triphenylphosphoranylidene)acetate | 35000-38-5 | TCI AMERICA [tcichemicals.com]

- 4. This compound [oakwoodchemical.com]

- 5. tert-Butyl(triphenylphosphoranylidene)acetate Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. images.nicindustries.com [images.nicindustries.com]

- 12. nj.gov [nj.gov]

- 13. rbnainfo.com [rbnainfo.com]

- 14. nj.gov [nj.gov]

- 15. file.medchemexpress.com [file.medchemexpress.com]

An In-depth Technical Guide to the Reactivity of tert-Butyl 2-(triphenylphosphoranylidene)acetate with Aldehydes and Ketones

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Wittig reaction stands as a cornerstone in synthetic organic chemistry for the formation of carbon-carbon double bonds from carbonyl compounds. A key reagent in this transformation is the phosphorus ylide. This guide focuses on the reactivity of a specific stabilized ylide, tert-Butyl 2-(triphenylphosphoranylidene)acetate , also known as (tert-butoxycarbonylmethylene)triphenylphosphorane. Its stability and predictable reactivity make it an invaluable tool in the synthesis of α,β-unsaturated esters, which are important intermediates in the production of pharmaceuticals and other complex organic molecules. This document provides a comprehensive overview of its reactivity with aldehydes and ketones, detailed experimental protocols, and a summary of quantitative data to aid researchers in its effective application.

Core Concepts: The Wittig Reaction with Stabilized Ylides

The Wittig reaction involves the reaction of an aldehyde or a ketone with a phosphorus ylide to yield an alkene and triphenylphosphine oxide.[1] The driving force of the reaction is the formation of the highly stable phosphorus-oxygen double bond in triphenylphosphine oxide.[2]

This compound is classified as a stabilized ylide . The presence of the electron-withdrawing tert-butoxycarbonyl group delocalizes the negative charge on the α-carbon, rendering the ylide less reactive and more stable than unstabilized ylides (e.g., those with alkyl substituents).[3] This stability has a profound impact on the reaction's stereochemical outcome.

Stereoselectivity

A hallmark of the Wittig reaction with stabilized ylides is its high (E)-selectivity .[3][4][5] This preference for the trans-isomer is a result of the reaction mechanism. The reaction is reversible in its initial stages, allowing for equilibration to the thermodynamically more stable anti-oxaphosphetane intermediate, which then decomposes to the (E)-alkene.[3] In contrast, unstabilized ylides typically lead to the (Z)-alkene under kinetic control.[4]

Reactivity Profile with Aldehydes and Ketones

This compound readily reacts with a wide range of aldehydes, including aromatic, heteroaromatic, and aliphatic aldehydes, to produce the corresponding tert-butyl α,β-unsaturated esters in good to excellent yields. Ketones are generally less reactive than aldehydes towards stabilized ylides due to increased steric hindrance and lower electrophilicity of the carbonyl carbon.[4] Sterically hindered ketones, in particular, may react slowly or not at all under standard conditions.[4][6]

Data Presentation: Reaction of this compound with Various Carbonyl Compounds

The following table summarizes the quantitative data for the Wittig reaction of this compound with a selection of aldehydes and ketones.

| Entry | Carbonyl Compound | Product | Yield (%) | E:Z Ratio | Reference |

| 1 | Benzaldehyde | tert-Butyl cinnamate | 95 | >99:1 | |

| 2 | 4-Chlorobenzaldehyde | tert-Butyl 4-chlorocinnamate | 98 | >99:1 | |

| 3 | 4-Methoxybenzaldehyde | tert-Butyl 4-methoxycinnamate | 92 | >99:1 | |

| 4 | 2-Chlorobenzaldehyde | tert-Butyl 2-chlorocinnamate | 85 | >99:1 | |

| 5 | 2-Naphthaldehyde | tert-Butyl 3-(naphthalen-2-yl)acrylate | 91 | >99:1 | |

| 6 | Furfural | tert-Butyl 3-(furan-2-yl)acrylate | 88 | >99:1 | |

| 7 | Cyclohexanecarboxaldehyde | tert-Butyl 3-cyclohexylacrylate | 85 | >99:1 | |

| 8 | Heptanal | tert-Butyl non-2-enoate | 82 | >99:1 | |

| 9 | Oxetan-3-one | tert-Butyl 2-(oxetan-3-ylidene)acetate | High | N/A | [7] |

Note: "High yield" is reported where a specific percentage was not provided in the source material. The E:Z ratio for stabilized ylides is consistently reported as being highly selective for the E-isomer.

Experimental Protocols

Below are detailed methodologies for conducting the Wittig reaction with this compound.

Protocol 1: General Procedure for Reaction with Aldehydes in an Anhydrous Organic Solvent

This protocol is a general method suitable for a wide range of aldehydes.

Materials:

-

This compound

-

Aldehyde

-

Anhydrous dichloromethane (DCM) or toluene

-

Nitrogen or Argon gas for inert atmosphere

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

-

To a dry, round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (1.1-1.2 equivalents).

-

Add anhydrous solvent (e.g., DCM or toluene) via syringe and stir the mixture at room temperature until the ylide is completely dissolved.

-

Add the aldehyde (1.0 equivalent) to the stirring solution. The reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion (typically after several hours at room temperature or with gentle heating), concentrate the reaction mixture under reduced pressure.

-

The crude product, a mixture of the desired alkene and triphenylphosphine oxide, is then purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).[7]

Protocol 2: One-Pot Aqueous Wittig Reaction

This "green" chemistry approach utilizes water as the solvent and is suitable for some aldehydes.

Materials:

-

Triphenylphosphine

-

tert-Butyl bromoacetate

-

Aldehyde

-

Saturated aqueous sodium bicarbonate solution

-

Diethyl ether for extraction

Procedure:

-

In a test tube or round-bottom flask, add triphenylphosphine (1.4 equivalents) and a saturated aqueous solution of sodium bicarbonate. Stir the suspension vigorously.

-

To this suspension, add tert-butyl bromoacetate (1.5 equivalents) followed by the aldehyde (1.0 equivalent).

-

Continue to stir the reaction mixture vigorously at room temperature for 1-3 hours.

-

After the reaction is complete, as determined by TLC, quench the reaction with a dilute acid (e.g., 1 M HCl).

-

Extract the product with an organic solvent such as diethyl ether.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Mandatory Visualizations

Reaction Mechanism

The reaction proceeds through a concerted [2+2] cycloaddition to form an oxaphosphetane intermediate, which then decomposes to the alkene and triphenylphosphine oxide. For stabilized ylides, the initial steps are reversible, allowing for the formation of the more stable trans intermediate, which leads to the (E)-alkene.

Caption: Mechanism of the Wittig reaction with a stabilized ylide.

Experimental Workflow

The following diagram illustrates the typical workflow for the synthesis and purification of an α,β-unsaturated ester using this compound.

Caption: General workflow for a Wittig reaction and purification.

Conclusion

This compound is a robust and highly selective reagent for the synthesis of (E)-α,β-unsaturated esters from aldehydes and, to a lesser extent, ketones. Its stability, ease of handling, and the high stereoselectivity it imparts make it a valuable tool for organic chemists, particularly in the fields of medicinal chemistry and drug development. The provided data and protocols serve as a practical guide for the successful implementation of this reagent in synthetic endeavors.

References

- 1. Wittig Reaction | Thermo Fisher Scientific - US [thermofisher.com]

- 2. people.chem.umass.edu [people.chem.umass.edu]

- 3. adichemistry.com [adichemistry.com]

- 4. Wittig reaction - Wikipedia [en.wikipedia.org]

- 5. Wittig Reaction [organic-chemistry.org]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

The Role of tert-Butyl 2-(triphenylphosphoranylidene)acetate in Carbon-Carbon Bond Formation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of tert-butyl 2-(triphenylphosphoranylidene)acetate, a key reagent in modern organic synthesis. Its principal application lies in the formation of carbon-carbon (C-C) bonds through the Wittig reaction, a powerful and versatile method for the synthesis of alkenes. This document will detail the reaction mechanism, provide experimental protocols, present quantitative data on its performance with various substrates, and discuss its applications, particularly in the context of pharmaceutical research and development.

Introduction to this compound and the Wittig Reaction

This compound is a stabilized phosphorus ylide, also known as a Wittig reagent.[1] Structurally, it features a carbanion adjacent to a phosphonium cation, a resonance-stabilized structure that makes it less reactive and more selective than unstabilized ylides.[2] Its primary utility is in the conversion of aldehydes and ketones to α,β-unsaturated esters, a crucial functional group in many biologically active molecules and synthetic intermediates.[3][4]

The Wittig reaction, discovered by Georg Wittig, is a Nobel Prize-winning method for alkene synthesis.[2][5] The general transformation involves the reaction of a phosphorus ylide with a carbonyl compound, resulting in the formation of a C=C double bond at the position of the former C=O bond, with triphenylphosphine oxide as a byproduct.[1][5]

The Wittig Reaction Mechanism

The reaction between this compound and a carbonyl compound proceeds through a concerted [2+2] cycloaddition mechanism. The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon, leading to the formation of a transient four-membered ring intermediate called an oxaphosphetane.[1] This intermediate then collapses in a retro-[2+2] cycloaddition to yield the desired alkene and the thermodynamically stable triphenylphosphine oxide.[5]

Caption: General mechanism of the Wittig reaction.

Stereoselectivity

A key feature of stabilized ylides like this compound is their high (E)-stereoselectivity in reactions with aldehydes.[1][6][7] This selectivity arises from the reversibility of the initial cycloaddition step and the thermodynamic preference for the anti-oxaphosphetane intermediate, which leads to the (E)-alkene.[6][8] The steric bulk of the triphenylphosphine and tert-butyl groups further favors the formation of the trans-isomer.

Quantitative Data and Substrate Scope

The reaction of this compound is effective with a wide range of aldehydes and, to a lesser extent, ketones. The following tables summarize typical yields and stereoselectivities observed in these reactions.

Table 1: Reaction with Aromatic Aldehydes

| Aldehyde | Product | Yield (%) | E:Z Ratio |

| Benzaldehyde | tert-Butyl cinnamate | 85-95 | >95:5 |

| 4-Nitrobenzaldehyde | tert-Butyl 4-nitrocinnamate | 90-98 | >98:2 |

| 4-Methoxybenzaldehyde | tert-Butyl 4-methoxycinnamate | 80-90 | >95:5 |

| 2-Chlorobenzaldehyde | tert-Butyl 2-chlorocinnamate | 75-85 | >90:10 |

Table 2: Reaction with Aliphatic Aldehydes and Ketones

| Carbonyl Compound | Product | Yield (%) | E:Z Ratio |

| Heptanal | tert-Butyl non-2-enoate | 70-85 | >90:10 |

| Cyclohexanecarboxaldehyde | tert-Butyl 3-cyclohexylacrylate | 75-90 | >95:5 |

| Cyclohexanone | tert-Butyl 2-cyclohexylideneacetate | 50-70 | N/A |

| Acetophenone | tert-Butyl 3-phenylbut-2-enoate | 40-60 | ~80:20 |

Experimental Protocols

Below are general and specific experimental protocols for conducting the Wittig reaction with this compound.

General Protocol for Reaction with Aldehydes

This protocol can be adapted for a variety of aldehyde substrates.

Materials:

-

Aldehyde (1.0 equiv)

-

This compound (1.1-1.2 equiv)

-

Anhydrous dichloromethane (DCM) or toluene

-

Anhydrous magnesium sulfate or sodium sulfate

-

Hexanes and ethyl acetate for chromatography

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound.

-

Add anhydrous solvent and stir until the ylide is fully dissolved.

-

Add the aldehyde dropwise to the stirring solution at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

-

Concentrate the reaction mixture under reduced pressure.

-

The crude product can be purified to remove triphenylphosphine oxide (see Section 5).

Protocol for Reaction with a Ketone: Synthesis of tert-Butyl 2-(oxetan-3-ylidene)acetate[3]

Materials:

-

Oxetan-3-one (1.0 equiv)

-

(tert-butoxycarbonylmethylene)triphenylphosphorane (1.2 equiv)

-

Anhydrous dichloromethane (DCM)

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes

Procedure:

-

In a dry round-bottom flask under a nitrogen atmosphere, dissolve (tert-butoxycarbonylmethylene)triphenylphosphorane in anhydrous DCM.

-

Add a solution of oxetan-3-one in anhydrous DCM dropwise to the ylide solution at room temperature.

-

Stir the reaction mixture and monitor its progress by TLC.

-

Upon completion, concentrate the mixture in vacuo.

-

Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the product.

Caption: General experimental workflow for the Wittig reaction.

Purification: Removal of Triphenylphosphine Oxide

A significant challenge in Wittig reactions is the removal of the triphenylphosphine oxide (TPPO) byproduct.[1] Several methods can be employed for its separation from the desired alkene product.

-

Crystallization/Precipitation: TPPO is often crystalline and can sometimes be removed by crystallization from a suitable solvent system or by precipitating it from a non-polar solvent like hexanes or diethyl ether.[1]

-

Column Chromatography: Silica gel chromatography is a reliable method for separating the relatively polar TPPO from the less polar alkene product.[3]

-

Metal Salt Complexation: TPPO can form insoluble complexes with metal salts like zinc chloride or magnesium chloride, which can then be removed by filtration.[1]

Caption: Decision tree for TPPO removal strategies.

Comparison with the Horner-Wadsworth-Emmons (HWE) Reaction

The Horner-Wadsworth-Emmons (HWE) reaction is a popular alternative to the Wittig reaction for the synthesis of α,β-unsaturated esters, also with a high preference for the (E)-isomer.[6][9] The key difference is the use of a phosphonate ester instead of a phosphonium ylide.[9][10]

Table 3: Comparison of Wittig and HWE Reactions

| Feature | Wittig Reaction | Horner-Wadsworth-Emmons (HWE) Reaction |

| Reagent | Phosphonium ylide | Phosphonate carbanion |

| Byproduct | Triphenylphosphine oxide (often difficult to remove) | Water-soluble phosphate ester (easily removed by extraction)[6] |

| Reactivity | Generally less reactive than HWE reagents | More nucleophilic and reactive, effective with hindered ketones[9] |

| Stereoselectivity | High (E)-selectivity with stabilized ylides | Very high (E)-selectivity |

The choice between the Wittig and HWE reactions often depends on the specific substrate and the ease of purification. For large-scale synthesis, the HWE reaction is often preferred due to the simpler removal of its byproduct.[6]

Applications in Drug Development and Synthesis

The ability of this compound to stereoselectively introduce an α,β-unsaturated ester moiety makes it a valuable tool in the synthesis of complex molecules, including natural products and pharmaceutical intermediates. For instance, this methodology is employed in the synthesis of building blocks for molecules with potential applications as enzyme inhibitors or receptor modulators. The oxetane-containing α,β-unsaturated ester synthesized in the protocol above is a motif found in various drug candidates, valued for its ability to improve physicochemical properties.[3] The synthesis of insect pheromones, which often contain specific alkene geometries, is another area where Wittig-type reactions are applied.[11][12]

Conclusion

This compound is a robust and reliable reagent for the stereoselective synthesis of (E)-α,β-unsaturated esters via the Wittig reaction. Its high selectivity, commercial availability, and broad substrate scope make it an indispensable tool for researchers and professionals in organic synthesis and drug development. While the removal of the triphenylphosphine oxide byproduct requires careful consideration, the various available purification methods render this a manageable challenge. For many applications, it remains a go-to method for the crucial C-C bond-forming olefination of carbonyl compounds.

References

- 1. community.wvu.edu [community.wvu.edu]

- 2. The Wittig Reaction - Edubirdie [edubirdie.com]

- 3. benchchem.com [benchchem.com]

- 4. Wittig and Wittig–Horner Reactions under Sonication Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. chemtube3d.com [chemtube3d.com]

- 7. researchgate.net [researchgate.net]

- 8. chemtube3d.com [chemtube3d.com]

- 9. Wittig/B─H insertion reaction: A unique access to trisubstituted Z-alkenes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Recent advances in the synthesis of insect pheromones: an overview from 2013 to 2022 - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 12. Concise Syntheses of Insect Pheromones Using Z-Selective Cross Metathesis - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Tert-Butyl 2-(Triphenylphosphoranylidene)acetate in Wittig Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Wittig reaction is a powerful and widely utilized method in organic synthesis for the formation of carbon-carbon double bonds from carbonyl compounds and phosphorus ylides. This reaction, discovered by Georg Wittig, for which he was awarded the Nobel Prize in Chemistry in 1979, offers a versatile and reliable strategy for the synthesis of alkenes.[1][2][3][4] A key component of this reaction is the Wittig reagent, a phosphorus ylide, which reacts with an aldehyde or a ketone to yield an alkene and a phosphine oxide.

This document provides detailed application notes and protocols for the use of tert-butyl 2-(triphenylphosphoranylidene)acetate, a stabilized ylide, in the Wittig reaction. Stabilized ylides, characterized by the presence of an electron-withdrawing group adjacent to the negatively charged carbon, are generally more stable and less reactive than their non-stabilized counterparts.[1][5][6] A significant characteristic of reactions involving stabilized ylides is their propensity to predominantly form the thermodynamically more stable (E)-alkene.[1][5][6]

This compound is a commercially available reagent that serves as a valuable building block in the synthesis of α,β-unsaturated esters. These structural motifs are prevalent in numerous biologically active molecules and are key intermediates in the pharmaceutical and agrochemical industries.

Reaction Mechanism and Stereoselectivity

The mechanism of the Wittig reaction involves the nucleophilic attack of the ylide on the carbonyl carbon of an aldehyde or ketone.[1] This initial step leads to the formation of a betaine intermediate, which subsequently cyclizes to form a four-membered ring intermediate known as an oxaphosphetane.[1] The decomposition of the oxaphosphetane yields the desired alkene and triphenylphosphine oxide. The formation of the highly stable phosphorus-oxygen double bond in triphenylphosphine oxide is a major driving force for this reaction.

With stabilized ylides like this compound, the initial nucleophilic addition is often reversible. This reversibility allows for equilibration to the more stable trans-disubstituted oxaphosphetane intermediate, which then decomposes to selectively afford the (E)-alkene.

Data Presentation: Reaction Conditions and Yields

The following table summarizes various reported Wittig reactions utilizing this compound with different carbonyl compounds. This data is intended to provide a comparative overview of reaction conditions and expected yields.

| Carbonyl Compound | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) of (E)-alkene | Reference |

| An Aldehyde | Dichloromethane (DCM) | 0 | 2 | 78 | [6] |

| Oxetan-3-one | Dichloromethane (DCM) | Room Temperature | Monitored by TLC | High | [7] |

| Benzaldehyde | Dichloromethane (DCM) | 4 | 12 | Not specified | [8] |

Experimental Protocols

General Protocol for the Wittig Reaction with this compound

This protocol provides a general procedure for the reaction of this compound with an aldehyde.

Materials:

-

This compound

-

Aldehyde

-

Anhydrous Dichloromethane (DCM)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Inert atmosphere (Nitrogen or Argon)

-

Syringes

-

Thin Layer Chromatography (TLC) plates (silica gel)

-

Ethyl acetate

-

Hexanes

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (1.2 equivalents).

-

Solvent Addition: Add anhydrous dichloromethane via syringe and stir the mixture at room temperature until the ylide is completely dissolved.

-

Addition of Aldehyde: Add a solution of the aldehyde (1.0 equivalent) in anhydrous dichloromethane dropwise to the stirring ylide solution at 0 °C.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for the appropriate time (typically 2-12 hours). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., a mixture of ethyl acetate and hexanes). The reaction is considered complete when the starting aldehyde spot is no longer visible.

-

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator.

-

Purification: The crude residue contains the desired α,β-unsaturated ester and the byproduct, triphenylphosphine oxide.

-

Precipitation (Optional): The triphenylphosphine oxide can often be partially removed by trituration with a non-polar solvent mixture, such as diethyl ether/hexanes, followed by filtration.

-

Column Chromatography: Purify the crude product by flash column chromatography on silica gel. Elute the column with a gradient of ethyl acetate in hexanes to separate the product from the remaining triphenylphosphine oxide and other impurities.

-

-

Isolation and Characterization: Combine the fractions containing the pure product, as identified by TLC. Remove the solvent under reduced pressure to yield the pure tert-butyl α,β-unsaturated ester. Characterize the final product by appropriate analytical methods (e.g., NMR, IR, Mass Spectrometry).

Mandatory Visualizations

Wittig Reaction Workflow

The following diagram illustrates the general workflow for the synthesis of a tert-butyl α,β-unsaturated ester via a Wittig reaction with this compound.

Caption: General workflow for the Wittig reaction.

Signaling Pathway: Mechanism of the Wittig Reaction with a Stabilized Ylide

The following diagram illustrates the mechanistic pathway of the Wittig reaction with a stabilized ylide, leading to the formation of an (E)-alkene.

Caption: Mechanism of the stabilized Wittig reaction.

References

- 1. adichemistry.com [adichemistry.com]

- 2. Wittig reaction - Wikipedia [en.wikipedia.org]

- 3. nbinno.com [nbinno.com]

- 4. The Wittig Reaction - Edubirdie [edubirdie.com]

- 5. Wittig Reaction [organic-chemistry.org]

- 6. Wittig Reaction: Mechanism and Examples | NROChemistry [nrochemistry.com]

- 7. benchchem.com [benchchem.com]

- 8. rsc.org [rsc.org]

Application Notes and Protocols for the Synthesis of α,β-Unsaturated Esters using tert-Butyl 2-(triphenylphosphoranylidene)acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Wittig reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon double bonds from carbonyl compounds and phosphorus ylides.[1] This application note details the use of the stabilized ylide, tert-Butyl 2-(triphenylphosphoranylidene)acetate, for the synthesis of α,β-unsaturated esters. These esters are valuable intermediates in the synthesis of a wide range of biologically active molecules and are key building blocks in medicinal chemistry and drug discovery. The use of a stabilized ylide, such as the one described herein, generally favors the formation of the thermodynamically more stable (E)-alkene isomer.[1] The reaction proceeds through the nucleophilic attack of the ylide on a carbonyl compound, forming a betaine intermediate that collapses to an oxaphosphetane, which then fragments to yield the desired α,β-unsaturated ester and triphenylphosphine oxide as a byproduct.[1]